![molecular formula C18H26N2O3S2 B5601457 2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)
2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, a class of compounds known for their significance in organic synthesis and potential biological activities. This family includes structures that are of interest due to their presence in various alkaloids and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves Lewis acid-catalyzed reactions, multicomponent reactions, or cycloaddition processes. For example, pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives can be prepared via Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates (Jian-Mei Lu & Min Shi, 2007). Moreover, asymmetric syntheses involving 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles have been used to obtain enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives (J. L. García Ruano et al., 2011).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives often features complex stereochemistry and functional groups that influence their chemical and biological properties. X-ray crystallography and other spectroscopic methods (NMR, IR, MS) are commonly employed to determine the detailed molecular structure of these compounds.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including dehydrogenation, where pyrrolidinyl groups can be lost, indicating the influence of structural modifications on their reactivity (S. Mahboobi et al., 1994). The introduction of different substituents and functional groups can lead to significant changes in their chemical behavior and interactions.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The chemical compound 2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been explored in various scientific research areas, particularly focusing on the synthesis of novel compounds and their potential applications. One of the primary interests lies in the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These derivatives are obtained through 1,3-dipolar reactions involving isoquinolinium azomethine ylides with enantiopure sulfinyl dipolarophiles. The reactions showcase complete regioselectivity and significant control over facial selectivity, indicating the compound's utility in creating enantiomerically pure derivatives (García Ruano et al., 2011).
Catalyzed Reactions
Another aspect of research involves Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to yield pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These reactions are selective and yield moderate to good outcomes, demonstrating the versatility of the tetrahydroisoquinoline framework in facilitating chemical transformations (Lu & Shi, 2007).
Redox-Annulations
The compound and its cyclic amine counterparts undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization. The resulting products are ring-fused pyrrolines, which can be further oxidized or reduced to pyrroles and pyrrolidines, respectively, highlighting its role in creating complex heterocyclic structures (Kang et al., 2015).
Antimicrobial Activity
Research has also extended into the synthesis and antimicrobial activity evaluation of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles. These compounds are synthesized through reactions involving 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione with α-halo carbonyl compounds. The synthesized compounds exhibit promising activities against various pathogenic strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Zaki et al., 2019).
Propiedades
IUPAC Name |
2-ethylsulfanyl-1-(7-pyrrolidin-1-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c1-3-24-14(2)18(21)19-11-8-15-6-7-17(12-16(15)13-19)25(22,23)20-9-4-5-10-20/h6-7,12,14H,3-5,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBYVTPGKRDSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)
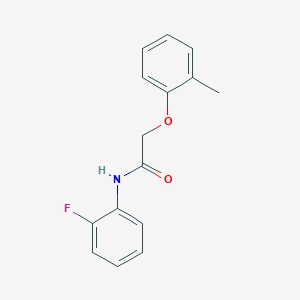
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)
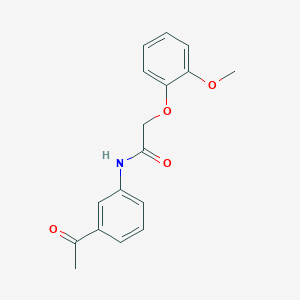
![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)
![N-ethyl-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5601416.png)
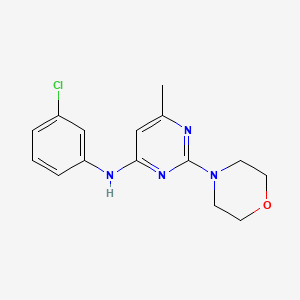
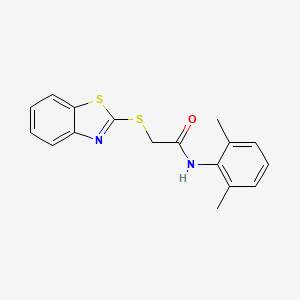
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)
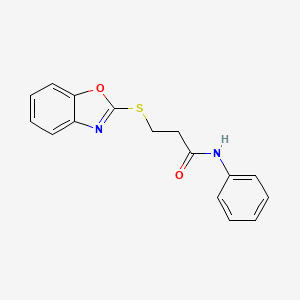

![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)